molecular formula C10H12O2 B13968457 2-(p-Tolyl)-1,3-dioxolane CAS No. 2403-51-2

2-(p-Tolyl)-1,3-dioxolane

Cat. No.: B13968457
CAS No.: 2403-51-2
M. Wt: 164.20 g/mol
InChI Key: WGTYXBCLGNWBEN-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolyl)-1,3-dioxolane can be synthesized through the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction scheme is as follows:

[ \text{p-Tolualdehyde} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.

Major Products Formed

    p-Toluic acid or other oxidized derivatives.

    Reduction: Diols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(p-Tolyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules or as a protecting group for sensitive functional groups.

    Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and the aromatic p-tolyl group. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Tolyl)-1,3-dioxolane
  • 2-(m-Tolyl)-1,3-dioxolane
  • 2-Phenyl-1,3-dioxolane

Uniqueness

2-(p-Tolyl)-1,3-dioxolane is unique due to the position of the methyl group on the aromatic ring, which can influence the reactivity and stability of the compound. The para position allows for more symmetrical substitution patterns and can affect the electronic properties of the molecule, making it distinct from its ortho and meta counterparts.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYXBCLGNWBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302940
Record name 2-(4-Methylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-51-2
Record name 2-(4-Methylphenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2403-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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